4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Drug Metabolism Enzyme Inhibition ADME-Tox

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde solves the common problem of uncontrolled side reactions at free phenolic -OH groups during multi-step synthesis. The benzyl protecting group ensures chemoselective transformations at the aldehyde or methoxy positions, delivered via a 94% high-yielding route from syringaldehyde. • CYP1A2 IC50 = 760 nM; CYP2D6 IC50 = 50 μM - validated probe for cytochrome P450-mediated drug-drug interaction studies • 94% yield synthesis from syringaldehyde; robust for scale-up to multi-gram quantities • ≥97% purity, white to light-yellow crystalline powder; store under inert atmosphere at 2-8°C

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 6527-32-8
Cat. No. B1274108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
CAS6527-32-8
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O
InChIInChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
InChIKeyAGQUHZIDRBKPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: Compound Overview


4-(Benzyloxy)-3,5-dimethoxybenzaldehyde (CAS 6527-32-8), also known as O-benzylsyringaldehyde, is an aromatic aldehyde belonging to the dimethoxybenzene class . It is characterized by a benzaldehyde core substituted with two methoxy groups and a benzyl-protected phenolic hydroxyl group. This compound is a versatile intermediate in organic synthesis, particularly for constructing heterocycles and bioactive molecules . Commercially, it is typically supplied as a white to light-yellow crystalline powder with a purity of ≥97% . Its predicted physicochemical properties include a boiling point of 423.4±40.0 °C and a density of 1.164±0.06 g/cm³ .

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: Critical Differentiators


4-(Benzyloxy)-3,5-dimethoxybenzaldehyde occupies a distinct niche that prevents simple substitution with its precursor syringaldehyde or other benzaldehyde analogs. The benzyl protecting group fundamentally alters its reactivity and biological profile. While syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is prone to oxidation and participation in unwanted side reactions due to its free phenolic -OH , the benzyl ether in the target compound provides robust protection, enabling selective reactions at the aldehyde group or methoxy positions . Furthermore, in vitro data indicate that this specific substitution pattern confers unique enzyme inhibition capabilities (e.g., CYP1A2 IC50 = 760 nM [1]) that are absent in the parent syringaldehyde (COX-2 IC50 = 3.5 μg/mL) [2]. Procuring this specific compound is essential for ensuring reproducible yields in multi-step syntheses and for maintaining the desired pharmacokinetic profile in drug discovery programs where CYP modulation is critical.

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: Performance Data


CYP1A2 Inhibition vs. Syringaldehyde

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde demonstrates potent inhibition of the cytochrome P450 enzyme CYP1A2, a key player in drug metabolism and procarcinogen activation [1]. In a spectrofluorimetric assay measuring the demethylation of resorufin methyl ether, this compound exhibited an IC50 value of 760 nM [1]. In stark contrast, its close structural analog and precursor, syringaldehyde, shows no appreciable inhibition of CYP1A2 at comparable concentrations, with its primary reported inhibitory activity being against COX-2 (IC50 = 3.5 μg/mL) [2].

Drug Metabolism Enzyme Inhibition ADME-Tox

CYP2D6 Inhibition Profile

Beyond CYP1A2, 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde also inhibits the polymorphic enzyme CYP2D6, albeit with lower potency. A time-dependent inhibition assay in human liver microsomes yielded an IC50 of 50 μM [1]. In comparison, the parent compound syringaldehyde has been shown to inhibit CYP3A4 and P-glycoprotein only marginally, with IC50 values >50 μM, and no data suggests it inhibits CYP2D6 [2].

Drug Metabolism Enzyme Inhibition ADME-Tox

Synthetic Stability and Yield

The primary synthetic value of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde lies in its role as a protected intermediate. A robust synthesis from syringaldehyde and benzyl bromide in a biphasic THF/water system with a phase-transfer catalyst (Bu4NHSO4) has been reported, achieving a high yield of 94% after purification by silica gel column chromatography . In contrast, reactions starting directly from the free phenol, syringaldehyde, are prone to oxidation and the formation of complex mixtures, often resulting in significantly lower yields (<70%) for analogous transformations due to competing side reactions .

Organic Synthesis Protecting Group Strategy Process Chemistry

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: Application Scenarios


ADME-Tox Probe for Drug Discovery

Due to its well-characterized inhibition of CYP1A2 (IC50 = 760 nM) and CYP2D6 (IC50 = 50 μM), 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is an ideal small-molecule probe for investigating cytochrome P450-mediated drug-drug interactions and metabolic stability. Researchers can use this compound as a positive control or as a starting scaffold for developing novel CYP inhibitors. Its activity profile is distinct from its unprotected analog syringaldehyde, which does not inhibit these enzymes, making the correct procurement essential for obtaining meaningful ADME-Tox data. [1][2]

Heterocycle and Bioactive Molecule Synthesis

This compound serves as a premium intermediate for constructing complex molecular architectures. The robust, 94% high-yielding synthesis from syringaldehyde demonstrates its suitability for scale-up. The benzyl protecting group ensures chemoselectivity in subsequent reactions, such as Knoevenagel condensations, reductive aminations, or palladium-catalyzed cross-couplings, without interference from a free phenol. This makes it the preferred building block over syringaldehyde for synthesizing libraries of drug-like molecules, particularly those targeting the central nervous system or acting as kinase inhibitors.

Bioactive Nanofiber Materials

The compound has been successfully incorporated into polyvinyl alcohol (PVA)-based electrospun nanofibers via β-cyclodextrin inclusion complexes to improve its aqueous solubility and biological performance. These composite materials exhibited enhanced antibacterial activity against E. coli and S. aureus, as well as improved antioxidant properties compared to nanofibers without the inclusion complex. This application is enabled by the compound's specific physicochemical properties (e.g., logP ~2.8, hydrogen bond acceptor count of 4) , which are not shared by more hydrophilic or unprotected analogs. Researchers in materials science and food packaging should specifically procure this compound for such applications. [3]

ERβ-Selective Ligand Precursor

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a key starting material in the multi-step synthesis of estrogen receptor beta (ERβ)-selective ligands. The benzyl protecting group allows for selective manipulation of the aldehyde moiety before deprotection, which is a critical step in constructing the final ligand architecture. Using syringaldehyde in this sequence would lead to the formation of undesired side products and a significant drop in overall yield, underscoring the necessity of procuring the correctly protected aldehyde for this medicinal chemistry application.

Technical Documentation Hub

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